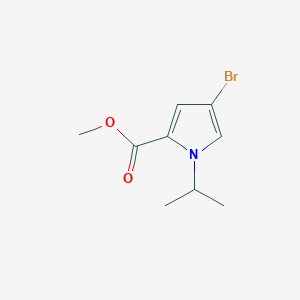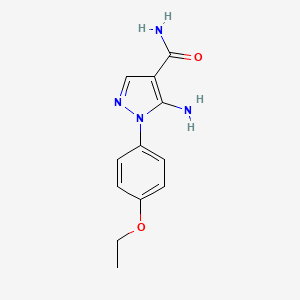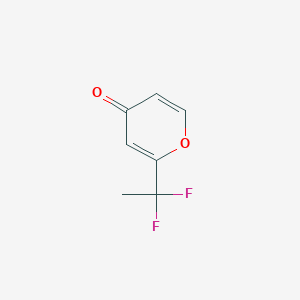
2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclobutylamino group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
化学反应分析
Types of Reactions
2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol .
科学研究应用
2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carboxamide and piperidine-1-carboxylic acid share structural similarities with 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde.
Pyridine Derivatives: Compounds such as 2-amino-4-(1-piperidine)pyridine and 2-(1-piperidinyl)pyridine are structurally related.
Uniqueness
What sets this compound apart is its unique combination of the piperidine and pyridine rings with a cyclobutylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC 名称 |
2-[2-(cyclobutylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O/c19-11-18-10-2-1-8-14(18)13-7-4-9-16-15(13)17-12-5-3-6-12/h4,7,9,11-12,14H,1-3,5-6,8,10H2,(H,16,17) |
InChI 键 |
GVDHLFYRPOCXBV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)NC3CCC3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















